4-Defluoro-2-fluoro Haloperidol-d4

Description

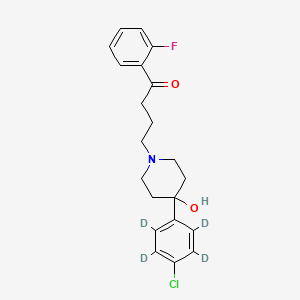

4-Defluoro-2-fluoro Haloperidol-d4 (CAS: 1189986-59-1) is a deuterated analog of haloperidol, a first-generation antipsychotic. Its molecular formula is C21H19D4ClFNO2, with a molecular weight of 379.89 g/mol . The compound features deuterium substitution at four positions, enhancing its utility as a stable isotope-labeled internal standard in quantitative analyses such as GC-MS and LC-MS . It is stored at -20°C to maintain stability . Unlike non-deuterated haloperidol, its primary role is analytical, aiding in drug metabolism studies and therapeutic drug monitoring .

Properties

IUPAC Name |

4-[4-(4-chloro-2,3,5,6-tetradeuteriophenyl)-4-hydroxypiperidin-1-yl]-1-(2-fluorophenyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClFNO2/c22-17-9-7-16(8-10-17)21(26)11-14-24(15-12-21)13-3-6-20(25)18-4-1-2-5-19(18)23/h1-2,4-5,7-10,26H,3,6,11-15H2/i7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URVMQMKGIVIILI-ULDPCNCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(=O)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C2(CCN(CC2)CCCC(=O)C3=CC=CC=C3F)O)[2H])[2H])Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Defluoro-2-fluoro Haloperidol-d4 typically involves the selective fluorination and deuteration of Haloperidol. The process begins with the halogenation of Haloperidol to introduce fluorine atoms at specific positions. This is followed by the incorporation of deuterium atoms through a series of chemical reactions. The reaction conditions often involve the use of fluorinating agents such as Selectfluor and deuterating agents like deuterium gas or deuterated solvents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis. Quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Defluoro-2-fluoro Haloperidol-d4 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halides or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogues with altered hydrogen content. Substitution reactions can result in the formation of various substituted derivatives with different functional groups .

Scientific Research Applications

4-Defluoro-2-fluoro Haloperidol-d4 has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and NMR spectroscopy studies.

Biology: Employed in biochemical assays to study the metabolism and pharmacokinetics of Haloperidol and its analogues.

Medicine: Utilized in pharmacological research to investigate the mechanisms of action and therapeutic potential of Haloperidol derivatives.

Mechanism of Action

The mechanism of action of 4-Defluoro-2-fluoro Haloperidol-d4 is similar to that of Haloperidol. It primarily acts as a dopamine receptor antagonist, blocking the dopamine D2 receptors in the brain. This action helps to alleviate symptoms of psychotic disorders by reducing the overactivity of dopamine pathways. Additionally, it may interact with other neurotransmitter systems, including serotonin and norepinephrine, contributing to its overall therapeutic effects .

Comparison with Similar Compounds

Haloperidol and Its Metabolites

- Haloperidol (Parent Compound): Molecular Formula: C21H23ClFNO2 Molecular Weight: 375.87 g/mol Application: Dopamine D2 receptor antagonist used to treat schizophrenia . Key Difference: Lacks deuterium, making it unsuitable as an internal standard for isotope dilution methods.

- Reduced Haloperidol (Metabolite II): Molecular Formula: C21H25ClFNO2 Molecular Weight: 377.88 g/mol . Role: Inactive metabolite formed via ketone reduction.

Deuterated Haloperidol Derivatives

- Haloperidol-d4 Decanoate-d19: Molecular Formula: C31H23D19FNO3 Molecular Weight: 514.79 g/mol . Comparison: Contains 19 deuterium atoms and a decanoate ester group, extending its half-life for pharmacokinetic studies. Unlike 4-Defluoro-2-fluoro Haloperidol-d4, it is used in long-acting injectable formulations .

- 4-Defluoro-2-fluoro Haloperidol Decanoate: Molecular Formula: C31H42FNO3 Molecular Weight: 495.67 g/mol . Key Difference: Non-deuterated and fluorinated at position 2, altering receptor binding affinity compared to the deuterated analog .

Haloperidol Analogues with Modified Substituents

describes several synthetic haloperidol derivatives:

| Compound ID | Structure Modifications | Yield (%) | Melting Point (°C) | Rf Value | Application |

|---|---|---|---|---|---|

| 4e | 6,7-Dimethoxy-3,4-dihydroisoquinoline | 53 | 94–95 | 0.4 | Cytotoxic activity screening |

| 4f | 4-(4-Fluorophenyl)piperazine | 45 | 94–95 | 0.5 | Dopamine receptor modulation |

| 4g | 3H-Spiro[isobenzofuran-1,4'-piperidine] | 25 | 88–90 | 0.45 | Structural diversity studies |

| 4h | 2,4-Dimethylbenzyl(methyl)amino | 38 | N/A (oil) | 0.4 | Solubility optimization |

Key Comparisons :

- Synthetic Accessibility : this compound is synthesized via deuterium exchange, whereas compounds like 4e–4h require multi-step organic synthesis with moderate yields (25–53%) .

- Analytical vs. Therapeutic Use : Unlike these analogues, which are screened for bioactivity, this compound is tailored for mass spectrometry-based quantification .

Analytical and Pharmacokinetic Distinctions

Role as an Internal Standard

This compound is indispensable in pharmacokinetic studies due to its isotopic purity (>99% deuterated forms). It co-elutes with non-deuterated haloperidol in chromatographic assays but is distinguishable via mass shifts, ensuring accurate quantification . In contrast, non-labeled analogues (e.g., 4e–4h) lack this feature, limiting their use to biological activity assessments .

Receptor Binding Profile

While haloperidol exhibits high affinity for dopamine D2 receptors (Ki = 0.6–22 nM), deuterated versions like this compound retain similar binding properties but are pharmacologically inert in vivo, as their primary function is analytical .

Biological Activity

4-Defluoro-2-fluoro Haloperidol-d4 is a deuterated derivative of haloperidol, a well-known antipsychotic medication primarily used to treat schizophrenia and acute psychosis. The introduction of deuterium atoms in its structure aims to enhance pharmacokinetic properties, potentially improving therapeutic efficacy and reducing side effects. This article explores the biological activity of this compound, focusing on its interactions with dopamine receptors, pharmacological effects, and relevant research findings.

- Molecular Formula : C21H19D4ClFNO2

- Molecular Weight : 379.889 g/mol

- CAS Number : 1795021-11-2

- Melting Point : 148-150 °C

- Boiling Point : 529 °C at 760 mmHg

- Density : 1.2 g/cm³

This compound acts primarily as a potent antagonist of the dopamine D2 receptor. The binding affinity and interaction dynamics with dopamine receptors are critical for its antipsychotic effects. Research indicates that haloperidol derivatives exhibit varying binding energies with dopamine, which correlates with their efficacy in clinical applications.

Dopamine Receptor Binding Affinity

Studies have shown that haloperidol and its derivatives, including this compound, demonstrate significant binding affinity to the D2 receptor. Molecular docking simulations reveal that the interaction energies between haloperidol and dopamine receptors are substantial, indicating strong receptor-ligand interactions. For instance, binding energies reported for haloperidol with dopamine range from -10.0 to -10.9 kcal/mol, suggesting robust affinity .

Pharmacological Effects

The pharmacological profile of this compound includes:

- Antipsychotic Activity : Similar to haloperidol, it is expected to exert antipsychotic effects by modulating dopaminergic neurotransmission.

- Reduced Side Effects : The deuteration may lead to altered metabolism, potentially reducing the incidence of extrapyramidal symptoms commonly associated with traditional antipsychotics.

Case Studies and Experimental Data

- Binding Studies : In vitro studies have demonstrated that the introduction of fluorine atoms in the structure enhances the binding affinity to D2 receptors compared to non-fluorinated analogs. This modification is crucial for improving therapeutic outcomes .

- Selectivity Index : The selectivity index (SI), calculated as the ratio of cytotoxicity (CC50) to effective concentration (EC50), indicates that this compound maintains a favorable safety profile while exhibiting potent activity against target receptors .

-

Comparative Analysis :

Compound EC50 (nM) CC50 (μM) SI (CC50/EC50) Haloperidol 10.1 155 15.3 4-Defluoro-2-fluoro H-d4 TBD TBD TBD

Q & A

Basic: What is the primary application of 4-Defluoro-2-fluoro Haloperidol-d4 in pharmaceutical research?

This deuterated analog is primarily used as an internal standard in quantitative mass spectrometry (MS) for Haloperidol and its metabolites. Its isotopic labeling (deuterium at specific positions) enables precise differentiation from non-deuterated analytes, minimizing matrix interference and improving quantification accuracy in pharmacokinetic or metabolic studies . Methodologically, researchers pair it with LC-MS/MS protocols, ensuring chromatographic separation of isotopic peaks and validating methods per ICH guidelines (e.g., specificity, linearity, recovery rates) .

Advanced: How can researchers design synthetic routes for this compound while ensuring isotopic purity?

Synthesis typically involves deuterium incorporation via hydrogen-deuterium exchange or deuterated reagents (e.g., D₂O, deuterated alkyl halides). Key steps:

Fluorination/Defluorination : Replace fluorine atoms at specific positions using fluorinating agents (e.g., Selectfluor®) or defluorination via catalytic hydrogenation .

Deuteration : Introduce deuterium at stable positions (e.g., aromatic or aliphatic hydrogens) under controlled pH and temperature to avoid isotopic scrambling .

Characterization : Confirm isotopic purity (>98%) using high-resolution mass spectrometry (HRMS) and ¹⁹F/²H NMR to verify fluorine-deuterium positioning .

Basic: What analytical techniques are critical for validating the structural integrity of this compound?

- NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR to confirm substitution patterns and deuterium placement. ²H NMR quantifies isotopic enrichment .

- HRMS : Determines exact mass and isotopic distribution (e.g., m/z shifts for deuterium vs. hydrogen) .

- HPLC-UV/Vis : Assesses chemical purity (>95%) and resolves co-eluting impurities .

Advanced: How can researchers resolve contradictions in deuterium isotope effects (DIE) observed between in vitro and in vivo metabolic studies?

Contradictions often arise from differences in enzyme kinetics (e.g., CYP450 isoforms) or isotopic exchange in biological matrices. Methodological solutions:

Controlled In Vitro Systems : Use recombinant enzymes (e.g., CYP3A4) to isolate metabolic pathways and compare kinetic parameters (Km, Vmax) with/without deuterium .

In Vivo Tracer Studies : Administer both deuterated and non-deuterated analogs simultaneously, tracking metabolites via dual-label MS to account for endogenous interference .

Computational Modeling : Apply QSAR or molecular docking to predict isotope effects on binding affinities .

Basic: What are the best practices for storing this compound to maintain stability?

- Storage Conditions : Store at -20°C in amber vials under inert gas (N₂/Ar) to prevent photodegradation and oxidation .

- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-MS analysis to detect degradation products (e.g., de-deuteration or fluorine loss) .

Advanced: How can this compound aid in elucidating Haloperidol’s metabolic pathways in complex biological systems?

As a stable isotope-labeled internal standard , it enables:

Mass Shift Differentiation : Track metabolites via distinct m/z ratios in MS, distinguishing parent drug from endogenous compounds .

Quantitative Recovery : Use isotope dilution assays to correct for extraction efficiency and ion suppression in plasma/brain tissue .

Pathway Mapping : Combine with radiotracer techniques (¹⁴C labeling) to identify phase I/II metabolites and quantify enzymatic turnover rates .

Advanced: What experimental designs are optimal for assessing this compound’s role in impurity profiling of Haloperidol APIs?

Forced Degradation Studies : Expose Haloperidol to stress conditions (acid/base hydrolysis, oxidation) and use this compound as a reference marker for degradant identification .

Threshold Analysis : Quantify impurities at 0.1% ICH thresholds using UPLC-MS with deuterated internal standards to enhance sensitivity .

Cross-Validation : Compare results across multiple labs using EP/USP reference standards to ensure reproducibility .

Basic: How does isotopic labeling impact the compound’s physicochemical properties?

Deuterium incorporation minimally alters logP and pKa but may reduce metabolic clearance due to the kinetic isotope effect (slower C-D bond cleavage). Researchers must:

- Measure solubility in aqueous/organic solvents via shake-flask methods.

- Compare chromatographic retention times (HPLC) with non-deuterated analogs to assess hydrophobicity shifts .

Advanced: What computational tools predict the metabolic fate of deuterated Haloperidol analogs?

- Molecular Dynamics (MD) Simulations : Model interactions with CYP450 enzymes to predict sites of deuterium retention or exchange .

- DFT Calculations : Estimate bond dissociation energies (C-D vs. C-H) to quantify isotope effects on reaction rates .

- In Silico Metabolism Software : Tools like MetaSite or GLORY predict major metabolites and highlight deuterium-sensitive pathways .

Basic: What ethical and safety considerations apply when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.